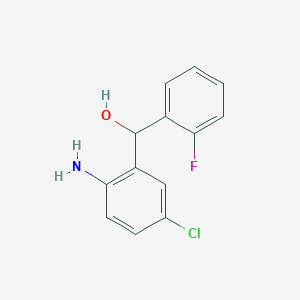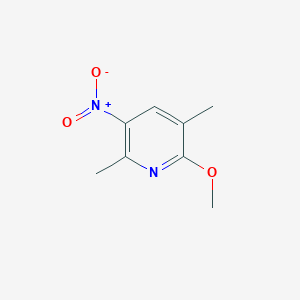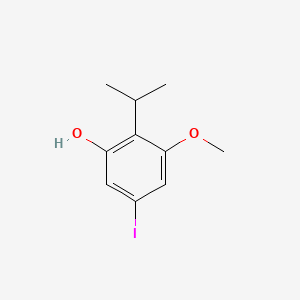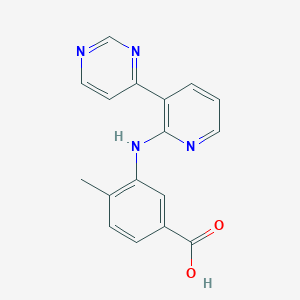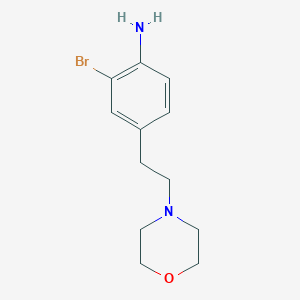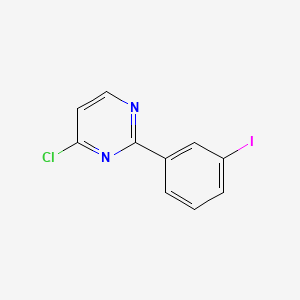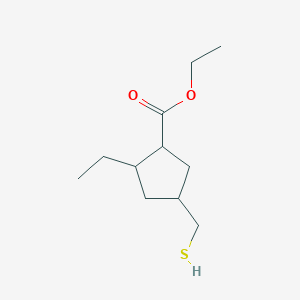![molecular formula C17H14O4 B8318061 2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde](/img/structure/B8318061.png)
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an acetoxymethyl group and a benzoyl group attached to the benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via acetylation of the hydroxyl group to form the acetoxymethyl derivative. The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxymethyl group can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Acetoxymethyl-3-benzoyl benzoic acid.
Reduction: 2-Acetoxymethyl-3-benzoyl benzyl alcohol.
Substitution: 2-(Aminomethyl)-3-benzoyl benzaldehyde.
Aplicaciones Científicas De Investigación
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.
Mecanismo De Acción
The mechanism of action of 2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetoxy-3-methoxybenzaldehyde: Similar structure with a methoxy group instead of a benzoyl group.
3-Acetoxy-2-methylbenzaldehyde: Similar structure with a methyl group instead of a benzoyl group.
2,3-Dimethoxybenzaldehyde: Similar structure with two methoxy groups instead of acetoxymethyl and benzoyl groups.
Uniqueness
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde is unique due to the presence of both acetoxymethyl and benzoyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H14O4 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
(2-benzoyl-6-formylphenyl)methyl acetate |
InChI |
InChI=1S/C17H14O4/c1-12(19)21-11-16-14(10-18)8-5-9-15(16)17(20)13-6-3-2-4-7-13/h2-10H,11H2,1H3 |
Clave InChI |
PQKMHFXIIBYIMF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=C(C=CC=C1C(=O)C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

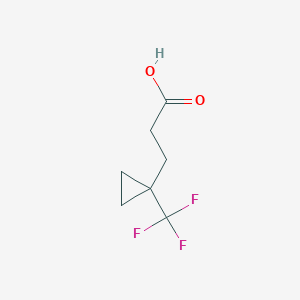
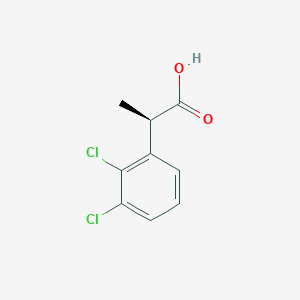
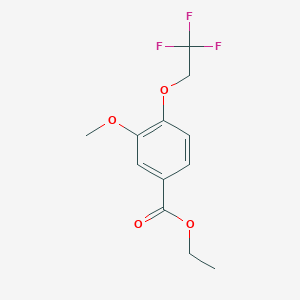
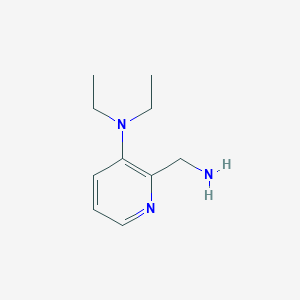
![5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid](/img/structure/B8318005.png)
